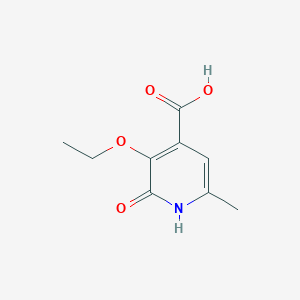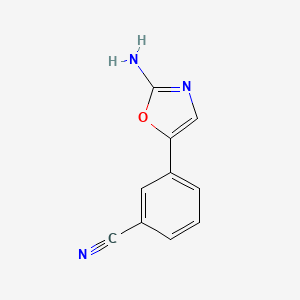
3-Ethoxy-2-hydroxy-6-methylisonicotinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid is an organic compound with the molecular formula C9H11NO4 It is a derivative of isonicotinic acid, characterized by the presence of an ethoxy group at the 3-position, a hydroxy group at the 2-position, and a methyl group at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylpyridine-4-carboxylic acid.
Ethoxylation: The 2-chloro group is substituted with an ethoxy group using sodium ethoxide in ethanol.
Hydroxylation: The resulting compound undergoes hydroxylation at the 2-position using a suitable hydroxylating agent such as sodium hydroxide.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Bulk Synthesis: Large-scale reactors are used for the ethoxylation and hydroxylation steps.
Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Purification and Quality Control: Industrial purification methods such as distillation, crystallization, and high-performance liquid chromatography (HPLC) are used to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for ethoxylation.
Major Products Formed
Oxidation: Formation of 3-ethoxy-2-oxo-6-methylisonicotinic acid.
Reduction: Formation of 3-ethoxy-2-hydroxy-6-methylisonicotinic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-6-methylisonicotinic acid: Lacks the ethoxy group at the 3-position.
3-Ethoxy-2-hydroxyisonicotinic acid: Lacks the methyl group at the 6-position.
Isonicotinic acid: Lacks both the ethoxy and methyl groups.
Uniqueness
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
3-ethoxy-6-methyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-3-14-7-6(9(12)13)4-5(2)10-8(7)11/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
RIBMEVKESZEDLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(NC1=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one](/img/structure/B13014403.png)

![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)


![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B13014441.png)
![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)





![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)
